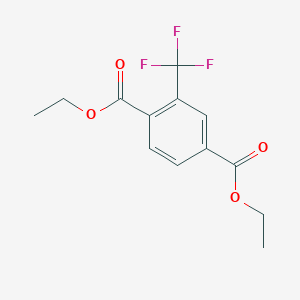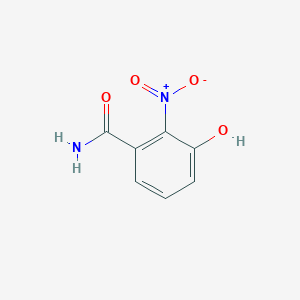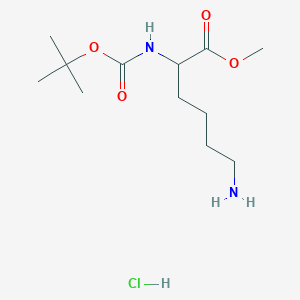![molecular formula C8H4Br2N2O B13657730 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core substituted with bromine atoms at the 4 and 6 positions and an aldehyde group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to introduce bromine atoms at the desired positions. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3 position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and ensuring safety measures for handling bromine and other reactive intermediates.
化学反应分析
Types of Reactions: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and suitable ligands for cross-coupling reactions.
Major Products: The major products formed depend on the specific reactions. For example, substitution with an amine would yield a 4,6-diaminopyrazolo[1,5-a]pyridine derivative, while oxidation of the aldehyde would yield a carboxylic acid derivative.
科学研究应用
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials due to its unique electronic properties.
Biological Studies: It can be used as a probe or intermediate in the synthesis of biologically active molecules for studying cellular pathways and mechanisms.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications
作用机制
The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as kinases. The bromine atoms and aldehyde group can form covalent or non-covalent interactions with target proteins, affecting their function and activity. The exact pathways and molecular targets would vary based on the specific derivative and its intended use .
相似化合物的比较
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
4,6-Dichloropyrazolo[1,5-a]pyridine-3-carbaldehyde: Similar structure but with chlorine atoms instead of bromine.
4,6-Dibromo-1H-pyrazolo[3,4-b]pyridine: A related compound with a different substitution pattern on the pyrazolo[1,5-a]pyridine core.
Uniqueness: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations.
属性
分子式 |
C8H4Br2N2O |
|---|---|
分子量 |
303.94 g/mol |
IUPAC 名称 |
4,6-dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4Br2N2O/c9-6-1-7(10)8-5(4-13)2-11-12(8)3-6/h1-4H |
InChI 键 |
VAZORCXWWSSQMA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C=NN2C=C1Br)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
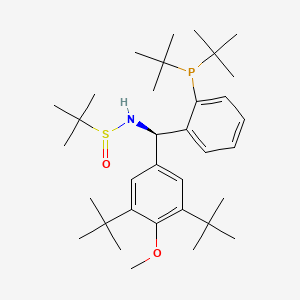
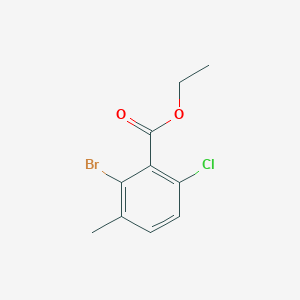

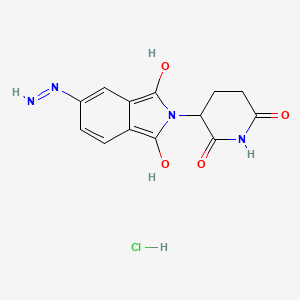
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)

